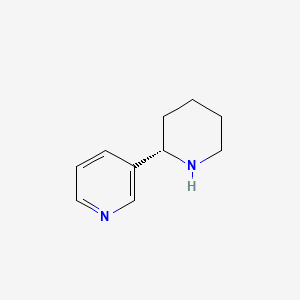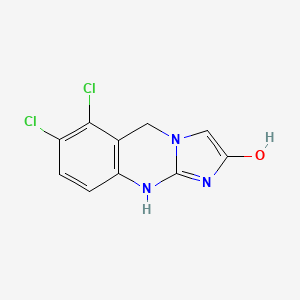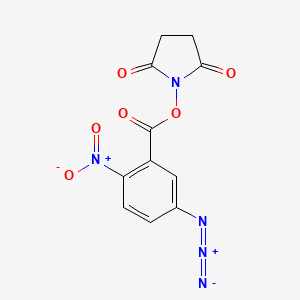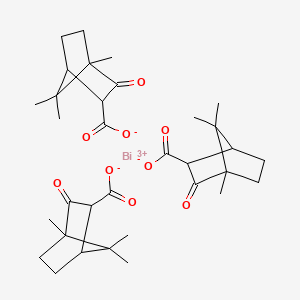
Bismuth camphocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth camphocarbonate is used as a treatment for herpes zoster.
Aplicaciones Científicas De Investigación
1. Cancer Chemo- and Radiotherapy
Bismuth compounds, including bismuth camphocarbonate, have been utilized in biomedicine due to their therapeutic effects. Recent research has focused on their application as potent anticancer drugs in chemo- and radiotherapy. Studies indicate that bismuth compounds inhibit the growth and proliferation of various tumors, such as breast, colon, ovarian, and lung cancers. Moreover, bismuth-based nanoparticles and nanodots are being researched for their potential in enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy (Kowalik, Masternak, & Barszcz, 2019).
2. Photonic Materials
Bismuth, including its derivatives like bismuth camphocarbonate, has significant applications in photonic materials due to its unique properties. These materials are vital in telecommunications, biomedicine, white light illumination, and lasers. Research in bismuth-activated photonic materials has shown promise, particularly in the near-infrared spectral region, for applications in optical amplifiers, fiber lasers, bioimaging, and white light-emitting diodes (Sun, Zhou, & Qiu, 2014).
3. Supercapacitors and Energy Storage
Research on bismuth compounds has extended to energy storage applications, with bismuth oxycarbonate and bismuth oxide, derived from bismuth camphocarbonate, showing high specific capacity as anodes in supercapacitors. These materials demonstrate excellent rate capability and energy density, making them suitable for practical applications in energy storage systems (Xiao et al., 2023).
4. Photocatalytic Applications
Bismuth subcarbonate, a derivative of bismuth camphocarbonate, has been synthesized for enhanced photocatalytic degradation of dye pollutants. These photocatalysts show improved efficiency under visible light, making them suitable for environmental remediation and pollution control (Wang et al., 2013).
5. Medical Applications
Bismuth camphocarbonate has been used in medical applications, particularly in antibacterial treatments. Its nanoforms have shown significant antibacterial properties against Helicobacter pylori, a bacterium causing peptic ulcers and gastritis (Chen et al., 2006).
6. Bismuth-Based Nanoparticles
Studies on bismuth-based nanoparticles, including those derived from bismuth camphocarbonate, have expanded to various biomedical applications. These nanoparticles are used in cancer therapy, photothermal and radiation therapy, multimodal imaging, drug delivery, biosensing, and tissue engineering, owing to their unique properties such as high X-ray attenuation coefficient and NIR absorbance (Shahbazi et al., 2020).
7. Flame Retardancy and Smoke Suppression
Bismuth subcarbonate nanoparticles have been applied in polymers to enhance thermal stability, flame retardancy, and smoke suppression properties. These applications are particularly relevant in improving fire safety properties of polymers (Jiang et al., 2014).
Propiedades
Número CAS |
19495-28-4 |
|---|---|
Nombre del producto |
Bismuth camphocarbonate |
Fórmula molecular |
C33H45BiO9 |
Peso molecular |
794.7 g/mol |
Nombre IUPAC |
bismuth;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/3C11H16O3.Bi/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;/h3*6-7H,4-5H2,1-3H3,(H,13,14);/q;;;+3/p-3 |
Clave InChI |
UKRHKPCWTGYGIN-UHFFFAOYSA-K |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |
SMILES canónico |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bismuth camphocarbonate; Bi-Valeas; Cardyl; Solmuth; Rectobismutina; Angimuth; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




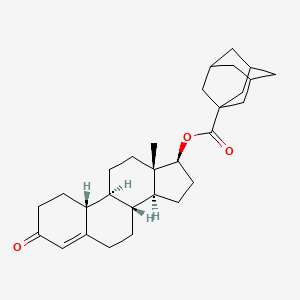

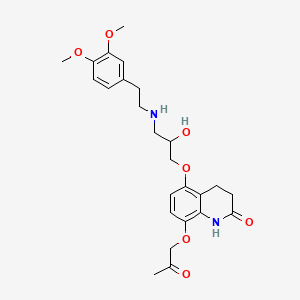
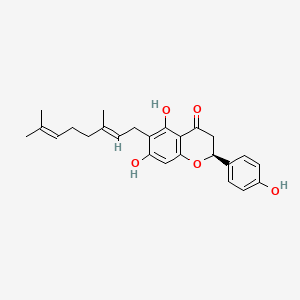
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)
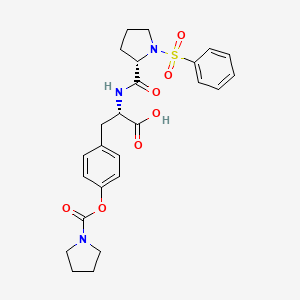

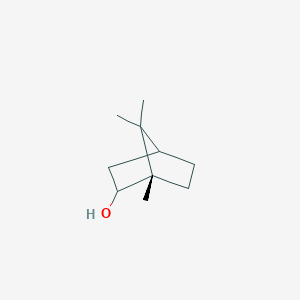
![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)
